8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one
Overview
Description
8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is an organic compound belonging to the quinoline family. It is a white crystalline solid at room temperature and has a melting point of 140°C. 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been studied extensively due to its potential applications in a variety of scientific fields. This compound has been used in synthesis of various molecules, as a reagent in organic synthesis, and in the development of new drugs and drug delivery systems. In addition, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been studied for its biochemical and physiological effects and its mechanism of action.
Scientific Research Applications
8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been studied extensively due to its potential applications in a variety of scientific fields. This compound has been used in synthesis of various molecules, as a reagent in organic synthesis, and in the development of new drugs and drug delivery systems. In addition, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been studied for its biochemical and physiological effects and its mechanism of action.
Mechanism Of Action
The mechanism of action of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. In addition, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. In particular, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. In addition, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Advantages And Limitations For Lab Experiments
The advantages of using 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one in laboratory experiments include its low cost, its ease of synthesis, and its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. However, there are also some limitations to using this compound in laboratory experiments. For example, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is not very stable and can be degraded by heat, light, and air. In addition, 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one
properties
IUPAC Name |
8-fluoro-6-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNIECNKGRCCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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